molecular formula C12H13N3O2 B2717877 N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide CAS No. 1947545-65-4

N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide

Numéro de catalogue B2717877
Numéro CAS: 1947545-65-4
Poids moléculaire: 231.255
Clé InChI: VVJPGGJXVBKDLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide, also known as BMS-986177, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides, which have been extensively studied for their diverse biological activities.

Mécanisme D'action

The mechanism of action of N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide involves the inhibition of BTK activity. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the development and activation of B-cells. Upon binding to the B-cell receptor, BTK gets activated and initiates a signaling cascade that leads to B-cell proliferation and differentiation. This compound binds to the ATP-binding site of BTK and inhibits its activity, leading to the suppression of B-cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK. In preclinical studies, it has been demonstrated to suppress the proliferation and differentiation of B-cells, leading to the inhibition of tumor growth. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide is its potent inhibitory activity against BTK, making it a potential candidate for the treatment of B-cell malignancies. However, like any other experimental drug, it has certain limitations. One of the major limitations is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its long-term safety and efficacy in humans are yet to be established, making it a subject of ongoing research.

Orientations Futures

There are several possible future directions for the research on N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide. One of the potential directions is to explore its efficacy in combination with other drugs for the treatment of B-cell malignancies. Another potential direction is to investigate its activity against other targets involved in B-cell receptor signaling. Additionally, further studies are needed to establish its safety and efficacy in humans, which can pave the way for its clinical development.

Méthodes De Synthèse

The synthesis of N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide involves a series of chemical reactions. The starting material for this synthesis is 1-cyanocyclopentene, which is reacted with ethyl chloroformate to form ethyl 2-cyanocyclopent-1-ylcarbamate. This intermediate is then treated with hydrazine hydrate to obtain 1-cyanocyclopentyl hydrazine. Finally, the reaction of 1-cyanocyclopentyl hydrazine with 6-oxo-1H-pyridine-2-carboxylic acid yields this compound.

Applications De Recherche Scientifique

N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and differentiation, making it a potential candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and B-cell lymphomas.

Propriétés

IUPAC Name

N-(1-cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-8-12(6-1-2-7-12)15-11(17)9-4-3-5-10(16)14-9/h3-5H,1-2,6-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJPGGJXVBKDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.